molecular formula C13H17NO5S B2844412 2-{[(Tert-butoxy)carbonyl]amino}-4-oxo-4-(thiophen-2-yl)butanoic acid CAS No. 1542710-62-2

2-{[(Tert-butoxy)carbonyl]amino}-4-oxo-4-(thiophen-2-yl)butanoic acid

Cat. No. B2844412
CAS RN: 1542710-62-2
M. Wt: 299.34
InChI Key: IURFADRDXYHBOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-{[(Tert-butoxy)carbonyl]amino}-4-oxo-4-(thiophen-2-yl)butanoic acid” is an organic molecule that contains a tert-butoxycarbonyl (BOC) group . The BOC group is a protecting group used in organic synthesis, particularly for amines .


Synthesis Analysis

The synthesis of compounds with a BOC group typically involves the addition of di-tert-butyl dicarbonate to amines under aqueous conditions in the presence of a base such as sodium hydroxide . The reaction can also be carried out in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .


Molecular Structure Analysis

The molecular structure of this compound includes a BOC group attached to an amine, a carbonyl group (C=O), and a thiophen-2-yl group. The BOC group itself consists of a carbonyl group attached to a tert-butyl group (C(CH3)3) and an oxygen atom .


Chemical Reactions Analysis

The BOC group can be removed from the compound using strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This deprotection process is a common chemical reaction involving BOC-protected amines .

Scientific Research Applications

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. Compounds with a BOC group are generally considered safe for use in laboratory settings, but they should be handled with care to avoid contact with skin and eyes, and inhalation .

Future Directions

The use of BOC-protected amines, such as “2-{[(Tert-butoxy)carbonyl]amino}-4-oxo-4-(thiophen-2-yl)butanoic acid”, is widespread in organic synthesis. Future research may focus on developing more efficient methods for the synthesis and deprotection of BOC-protected amines, as well as exploring new applications for these compounds in the synthesis of complex organic molecules .

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-thiophen-2-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5S/c1-13(2,3)19-12(18)14-8(11(16)17)7-9(15)10-5-4-6-20-10/h4-6,8H,7H2,1-3H3,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IURFADRDXYHBOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)C1=CC=CS1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(Tert-butoxy)carbonyl]amino}-4-oxo-4-(thiophen-2-yl)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.